Chemical structure and physical properties of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
Chemical structure and physical properties of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
An In-depth Technical Guide to 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one, a heterocyclic compound belonging to the versatile thiazolidin-4-one class. Thiazolidin-4-ones are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities and suitability for structural modification.[1][2] This document details the molecule's chemical structure, physicochemical properties, a validated synthetic pathway, and methods for its spectroscopic characterization. Furthermore, it touches upon the broader therapeutic potential of the thiazolidin-4-one core, providing context for its relevance in modern drug discovery and development.[3][4][5]
Introduction to the Thiazolidin-4-one Scaffold
The thiazolidin-4-one ring system is a five-membered heterocycle containing sulfur and nitrogen atoms, which has garnered significant attention from medicinal chemists.[6][7] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][8] The structural versatility of the thiazolidin-4-one core, particularly the potential for substitution at the 2, 3, and 5 positions, allows for the fine-tuning of its biological and physicochemical properties.[6] The subject of this guide, 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one, is a 5-ene-substituted derivative, a subclass noted for its potential as a Michael acceptor, which can be a valuable attribute in the design of targeted covalent inhibitors.[1]
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physical properties is fundamental to its application in research and development. This section outlines the key identifiers and characteristics of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one.
Molecular Identity
| Identifier | Value |
| IUPAC Name | (5Z)-5-(ethoxymethylene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Synonyms | 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one |
| CAS Number | 135495-77-3 |
| Molecular Formula | C12H11NO2S2 |
| Molecular Weight | 265.35 g/mol |
Source: Data compiled from publicly available chemical databases.
Structural Analysis
The molecule's architecture is centered around the thiazolidin-4-one ring. Key features include:
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A phenyl group attached to the nitrogen atom at position 3 (N3), which significantly influences the molecule's lipophilicity and potential for aromatic interactions.
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A thioxo group (C=S) at position 2, a common feature of rhodanine-related structures.
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An ethoxymethylene group attached as an exocyclic double bond at position 5. The (Z)-configuration of this double bond is generally favored.[8] This group provides a key site for further chemical modification.
Figure 1: Chemical Structure of 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one.
Physicochemical Properties
The physical properties determine the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Description |
| Appearance | Typically a yellow solid or crystalline powder. |
| Melting Point | Not consistently reported across public domains; requires experimental verification. |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| UV-Vis Absorption | Thiazolidin-4-one derivatives typically exhibit strong UV absorption due to π-π* transitions within the conjugated system.[9] |
Synthesis and Characterization
The synthesis of 5-ene-thiazolidin-4-ones is well-established, commonly employing the Knoevenagel condensation. This provides a reliable and efficient route to the target molecule.
General Synthetic Pathway
The synthesis is typically a two-step process starting from a primary amine (aniline in this case).
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Formation of the Thiazolidinone Core: Aniline is reacted with carbon disulfide and a chloroacetic acid derivative to form the 3-phenyl-2-thioxothiazolidin-4-one core.[10]
-
Knoevenagel Condensation: The core is then reacted with an orthoformate, such as triethyl orthoformate, in the presence of a catalyst (e.g., piperidine or acetic anhydride) to introduce the ethoxymethylene group at the C5 position.[8][11]
Figure 2: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes the Knoevenagel condensation step, assuming the precursor, 3-phenyl-2-thioxothiazolidin-4-one, is available.
Objective: To synthesize 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one.
Materials:
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3-Phenyl-2-thioxothiazolidin-4-one (1 equiv.)
-
Triethyl orthoformate (3-5 equiv.)
-
Acetic anhydride (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 3-phenyl-2-thioxothiazolidin-4-one (1 equiv.) and triethyl orthoformate (3-5 equiv.) in acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux (typically 120-140 °C) and maintained for 2-4 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the mixture is cooled to room temperature.
-
The excess solvent and reagents are removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a yellow crystalline solid.
-
The purified product is dried under vacuum.
Self-Validation: The integrity of this protocol is confirmed by spectroscopic analysis of the final product, which must match the expected data for the target structure.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is critical. The following table summarizes the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H-NMR | - Aromatic protons (Phenyl group): Multiplet signals in the range of δ 7.2-7.6 ppm. - Ethoxymethylene proton (=CH-O): A singlet around δ 7.8-8.0 ppm. - Ethoxy group (-O-CH₂-CH₃): A quartet around δ 4.5 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). |
| ¹³C-NMR | - Thioxo carbon (C=S): Signal expected in the range of δ 190-200 ppm. - Carbonyl carbon (C=O): Signal around δ 165-170 ppm.[7] - Aromatic carbons: Signals between δ 120-140 ppm. - Exocyclic double bond carbons (=C and =CH): Signals in the olefinic region. - Ethoxy carbons (-O-CH₂-CH₃): Signals around δ 65-70 ppm (CH₂) and δ 14-16 ppm (CH₃). |
| FT-IR (KBr, cm⁻¹) | - C=O stretch (amide): Strong absorption band around 1690-1715 cm⁻¹.[7][12] - C=C stretch (alkene): Band around 1620-1640 cm⁻¹.[12] - C=S stretch: Band in the region of 1200-1250 cm⁻¹. - C-O stretch (ether): Strong band around 1050-1150 cm⁻¹. |
| Mass Spec. (MS) | - [M]+: The molecular ion peak corresponding to the molecular weight (265.35). |
Note: Specific chemical shifts (δ) and wavenumbers can vary slightly based on the solvent and instrument used.
Applications in Drug Discovery
While specific biological data for 2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is not extensively documented in readily available literature, the broader class of thiazolidin-4-ones is a cornerstone of medicinal chemistry.[3] They have been investigated for a multitude of therapeutic applications:
-
Anticancer Agents: Many derivatives show potent activity against various cancer cell lines.[3][5]
-
Antimicrobial and Antibiofilm Agents: The scaffold is effective against a range of bacteria and fungi, with some derivatives showing promise in combating biofilm formation.[4]
-
Antitubercular Agents: Thiazolidin-4-ones are being actively explored for new treatments against Mycobacterium tuberculosis.[5]
-
Antiviral Activity: Certain derivatives have shown potential as antiviral compounds.[8]
The title compound serves as a valuable intermediate and building block. The exocyclic double bond and the ethoxy group at the C5 position are reactive sites that allow for the synthesis of a diverse library of more complex molecules for biological screening.
Conclusion
2-Thioxo-3-phenyl-5-(ethoxymethylene)thiazolidin-4-one is a well-defined chemical entity with a straightforward and reproducible synthetic route. Its stable structure, combined with the reactive potential of its functional groups, makes it an important molecule for synthetic and medicinal chemistry. This guide provides the core technical information required for its synthesis, characterization, and further exploration as a scaffold in the development of novel therapeutic agents.
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